5-(4-硝基苯基)-1H-四唑

描述

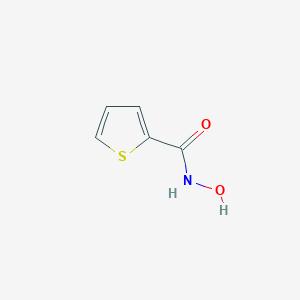

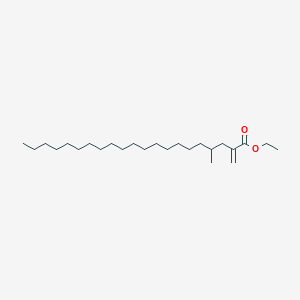

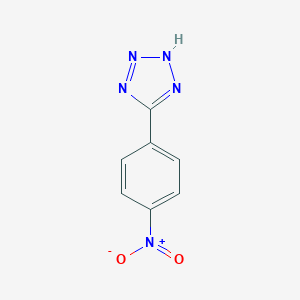

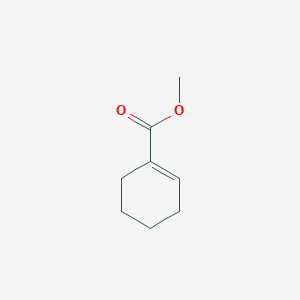

5-(4-Nitrophenyl)-1H-tetrazole is a compound that belongs to the tetrazole family, characterized by a tetrazole ring substituted with a nitrophenyl group. Tetrazoles are known for their applications in medicinal chemistry as carboxylic acid isosteres and have been extensively studied for their potential in creating new medical agents . The nitrophenyl group in 5-(4-Nitrophenyl)-1H-tetrazole contributes to its unique chemical and physical properties, making it a subject of interest in various chemical studies.

Synthesis Analysis

The synthesis of tetrazole derivatives, including those with nitrophenyl groups, typically involves the functionalization of 1-aryltetrazole-5-thiones. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole can be synthesized by oxidizing 5-methylsulfanyl-1(4-nitrophenyl)tetrazole with hydrogen peroxide in acetic acid, a process that can be accelerated using microwave irradiation . Additionally, the synthesis of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, a related compound, is achieved through the nitration of 5-nitro-2-hydroxymethyl-tetrazole with fuming nitric acid and acetic anhydride .

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is often characterized using various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. For example, the crystal structure of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole was determined by X-ray single crystal diffraction analysis, revealing its orthorhombic system and specific crystal parameters . Similarly, the structure of 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole was studied using X-ray analysis, two-dimensional NMR spectroscopy, and quantum-chemical methods .

Chemical Reactions Analysis

Tetrazoles can undergo various chemical reactions, often involving their interaction with nucleophiles. For instance, 5-methylsulfinyl-1-(4-nitrophenyl)tetrazole shows reactivity with nitrogen-centered nucleophiles . Additionally, the decomposition of methyl 5-(4-nitrophenoxy)tetrazole-2-carboxylate in dimethyl sulfoxide can yield a mixture of products, including 1-methylsulfanylmethyl-5-(4-nitrophenoxy)tetrazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of the nitro group and other substituents affects properties such as density, solubility, and reactivity. For example, the density and crystal parameters of 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole were determined through crystallographic studies . The inhibitory action of 1-(4-nitrophenyl)-5-amino-1H-tetrazole on the corrosion of stainless steel in acidic medium suggests that tetrazoles can also exhibit significant chemical stability and interaction with metal surfaces .

科学研究应用

腐蚀抑制

5-(4-硝基苯基)-1H-四唑衍生物在抑制各种金属腐蚀方面表现出显著潜力。例如,1-(4-硝基苯基)-5-氨基-1H-四唑在酸性溶液中对不锈钢的腐蚀具有出色的抑制效率,遵循Langmuir吸附模型(Ehsani等,2014年;Ehsani,Ahmadi和Ghanbari,2015年)Study on the Inhibition of 316L Stainless Steel Corrosion in Acidic Medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole Inhibitory Effect of Newly Synthesized Organic Compound in Corrosion of Aluminum: Electrochemical Investigation。

化学合成和结构研究

该化合物在医药制剂的合成和结构研究中发挥着关键作用。例如,对5-甲基磺酰基-1-(4-硝基苯基)四唑与以氮为中心的亲核试剂的反应的研究有助于合成新的医药制剂(Egorova,Artamonova,Hrabálek和Koldobskii,2005年)Reactions of 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole with N-Nucleophiles。此外,其衍生物的几何特征,如1-(4-硝基苯基)-1H-四唑-5-胺,为分子相互作用和结构形成提供了见解(Lyakhov等,2008年)Two derivatives of 1,5-disubstituted tetrazoles: 1-(4-nitrophenyl)-1H-tetrazol-5-amine and {(E)-[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]iminomethyl}dimethylamine。

催化和配位聚合物

5-(4-硝基苯基)-1H-四唑用于开发具有潜在催化性能的配位聚合物。例如,它与过渡金属的反应导致新的配位聚合物,在α-氨基酸和溴苯的偶联反应中表现出催化性能(Xu等,2015年)Syntheses, structures and catalytic coupling reactions of two tetrazolate-based coordination polymers。

其他应用

- 其衍生物被用于酯水解的催化性质研究(Bhattacharya和Vemula,2005年)Effect of heteroatom insertion at the side chain of 5-alkyl-1H-tetrazoles on their properties as catalysts for ester hydrolysis at neutral pH。

- 它已被用于酶活性的细胞化学演示(Nachlas等,1957年)CYTOCHEMICAL DEMONSTRATION OF SUCCINIC DEHYDROGENASE BY THE USE OF A NEW p-NITROPHENYL SUBSTITUTED DITETRAZOLE。

- 对其理论性质的研究,如质子转移互变异构,对于理解其在各种化学环境中的行为是重要的(Poplavskaya等,2000年)Quantum-chemical study of five-membered nitrogen-containing heterocycles: III. Prototropic tautomerism of 1-aryltetrazol-5-ones and 1-aryltetrazole-5-thiones。

安全和危害

The safety data sheet for a similar compound, 5-(4-Nitrophenyl)furfural, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

未来方向

The future directions for the research and development of 5-(4-Nitrophenyl)-1H-Tetrazole and its derivatives could involve further exploration of their synthesis methods, biological activities, and potential therapeutic applications. For instance, a study reported the synthesis, characterization, crystal structure, anticancer activity, and antioxidant properties of some new 5,6,7,8-tetrahydroisoquinolines bearing 3 (4)-nitrophenyl group . The results revealed high antioxidant activity for most of the tested compounds, suggesting potential future directions in the development of antioxidant drugs .

作用机制

Target of Action

Similar compounds such as triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells .

Mode of Action

For instance, triazole-pyrimidine hybrids have been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

Related compounds have been shown to affect the er stress, apoptosis, and the nf-kb inflammatory pathway . In another study, the reduction of a similar compound, 4-nitrophenol, was found to involve the trans-plasma membrane electron transport system .

Pharmacokinetics

A study on p-nitrophenyl hydrazones, a related compound, showed promising drug-likeness and adme properties .

Result of Action

Related compounds have shown significant anti-inflammatory properties and neuroprotective activity .

Action Environment

The reduction of a similar compound, 4-nitrophenol, was found to be influenced by parameters such as ph, temperature, and applied potential .

属性

IUPAC Name |

5-(4-nitrophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5O2/c13-12(14)6-3-1-5(2-4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUOBAHGBPSRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301237 | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Nitrophenyl)-1H-Tetrazole | |

CAS RN |

16687-60-8 | |

| Record name | 16687-60-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-Nitrophenyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 5-(4-Nitrophenyl)-1H-tetrazole effective as an activator in oligonucleotide synthesis?

A1: 5-(4-Nitrophenyl)-1H-tetrazole acts as an efficient activator in the phosphoramidite method of oligonucleotide synthesis due to its acidity. Research has shown that its reaction rate with diisopropyl (diisopropylamido)phosphite (a common phosphoramidite reagent) is faster than 1H-tetrazole, likely due to its higher acidity. [] This faster reaction rate translates to higher coupling yields and shorter reaction times during oligonucleotide synthesis. [, ]

Q2: Is the solubility of 5-(4-Nitrophenyl)-1H-tetrazole a concern for oligonucleotide synthesis?

A2: While 5-(4-Nitrophenyl)-1H-tetrazole is only slightly soluble in acetonitrile, a common solvent for oligonucleotide synthesis, it exhibits greater solubility in tetrahydrofuran (THF), reaching concentrations up to 0.8 M. [] This solubility in THF offers flexibility in choosing reaction conditions for oligonucleotide synthesis.

Q3: Are there any structural characterizations available for 5-(4-Nitrophenyl)-1H-tetrazole?

A3: Yes, 5-(4-Nitrophenyl)-1H-tetrazole has a molecular formula of C7H5N5O2 and a molecular weight of 191.15 g/mol. [] Its melting point is reported to be between 225-226 °C. [] Further spectroscopic data might be available in the literature but were not detailed in the provided research papers.

Q4: What are the safety considerations when working with 5-(4-Nitrophenyl)-1H-tetrazole?

A4: 5-(4-Nitrophenyl)-1H-tetrazole should be handled with caution as it can be an irritant to the eyes, respiratory system, and skin. [] Additionally, like many tetrazole compounds, it may be explosive when exposed to strong heat or metal salts. [] Appropriate personal protective equipment and safe handling procedures should be employed during its use.

Q5: Beyond oligonucleotide synthesis, are there other applications for 5-(4-Nitrophenyl)-1H-tetrazole?

A5: While its use as an activator in oligonucleotide synthesis is well documented, the provided research papers primarily focus on this application. Exploration of its potential in other fields like materials science or catalysis would require further investigation.

Q6: Can you tell me more about the synthesis of 2′-O-methyloligoribonucleotides using 5-(4-Nitrophenyl)-1H-tetrazole?

A6: Researchers have successfully synthesized 2′-O-methyloligoribonucleotides with high coupling yields (over 99%) using 5-(4-Nitrophenyl)-1H-tetrazole as an activator. [, ] These modified oligonucleotides demonstrate resistance to degradation by both RNA and DNA-specific nucleases, making them valuable tools for studying RNA biochemistry. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)

![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)